molecular formula C11H14FN B2558755 N-[2-(4-fluorophenyl)ethyl]cyclopropanamine CAS No. 625435-16-7

N-[2-(4-fluorophenyl)ethyl]cyclopropanamine

Cat. No. B2558755
CAS RN: 625435-16-7
M. Wt: 179.238
InChI Key: NJDGRXSBVMPMQX-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]cyclopropanamine is a chemical compound with the CAS Number: 625435-16-7 . It has a molecular weight of 179.24 and is also known as Benzeneethanamine, N-cyclopropyl-4-fluoro- .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties were not available in the search results.

Relevant Papers Unfortunately, the search results did not provide any specific peer-reviewed papers or technical documents related to this compound .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A compound with a structure incorporating elements similar to N-[2-(4-fluorophenyl)ethyl]cyclopropanamine demonstrated high affinity and oral activity as a neurokinin-1 (h-NK(1)) receptor antagonist. It showed effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential for treating these conditions (Harrison et al., 2001).

Anticancer Activity

A new derivative synthesized using a structure related to this compound exhibited potent cytotoxic activity against human cancer cell lines and displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as an effective anti-cancer agent (Riadi et al., 2021).

Acetylcholinesterase Inhibition

Research on compounds structurally related to this compound has shown potential as potent acetylcholinesterase inhibitors. One study developed a rapid and selective bioanalytical method for quantitative measurement of a novel molecule with potent acetylcholinesterase inhibition property, suggesting applications in treating diseases like Alzheimer's (Nemani et al., 2018).

Monoamine Oxidase Inhibition

A related compound demonstrated inhibition of monoamine oxidase (MAO) in vitro and in vivo, suggesting potential applications in treating conditions associated with MAO activity (Fuller, 1968).

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-3-1-9(2-4-10)7-8-13-11-5-6-11/h1-4,11,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDGRXSBVMPMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Synthesized according to typical procedures C and D from (4-fluorophenyl)acetic acid and cyclopropylamine.
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Synthesis routes and methods II

Procedure details

To a suspension of aluminum lithium hydride (0.86 g) in tetrahydrofuran (46 mL) was slowly added dropwise N-cyclopropyl-2-(4-fluorophenyl)acetamide (the compound of Preparation Example 22) (2.17 g) on an iceth. After steirring at room temperature for 8.5 hours, water (0.85 mL), an aqueous solution of 5N sodium hydroxide (0.85 mL) and water (2.5 mL) were poured sequentially, and the solution was stirred at room temperature for 15 hours. The resulting insoluble matter was removed by filtration, the residue that was obtained upon removing the solvent by evaporation was purified by silica gel column chromatography (dichloromethane/methanol), and a crude purifcation product (424 mg) of cyclopropyl-[2-(4-fluorophenyl)ethyl]amine (pale yellow solids) was obtained. From 5-bromothiophene-2-sulfonyl chloride (243 mg) and the above-mentioned amine (354 mg), the title compound (85 mg) was obtained as a colorless oily matter in two steps, which were the same as Preparation Example 41 and Preparation Example 67.
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